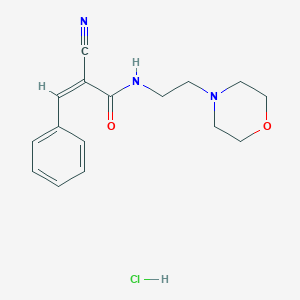
(Z)-2-Cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-Cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential as a protein kinase inhibitor. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H20ClN3O2, with a molecular weight of 321.81 g/mol. The compound features a cyano group and a morpholine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O2 |
| Molecular Weight | 321.81 g/mol |
| Purity | ≥ 95% |
The primary mechanism of action for this compound involves the inhibition of specific protein kinases that are crucial in various signaling pathways associated with cell growth and proliferation. This inhibition can lead to altered cellular responses, including apoptosis in cancer cells, making it a candidate for anticancer therapies.
Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases. For instance, in biochemical assays, the compound has shown effective inhibition rates measured by IC50 values, indicating its potential as a therapeutic agent in conditions where kinase activity is dysregulated, such as cancer.
Case Study: Cancer Cell Lines
A study investigating the effects of this compound on various cancer cell lines revealed significant cytotoxic effects. The compound was tested on breast cancer (MCF7) and lung cancer (A549) cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF7 | 15.5 | Inhibition of cell proliferation |
| A549 | 12.3 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
Safety and Toxicity Profile
Toxicity assessments are crucial for determining the safety of this compound. Preliminary studies have shown that at concentrations up to 100 µM, the compound exhibits low cytotoxicity in normal human cell lines (e.g., HEK293), indicating a favorable safety profile for further development .
Future Directions
The ongoing research into this compound aims to elucidate its full therapeutic potential. Future studies will focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure affect biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
- Mechanistic Studies : Further exploring the pathways affected by this compound to identify additional therapeutic applications beyond oncology.
属性
IUPAC Name |
(Z)-2-cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.ClH/c17-13-15(12-14-4-2-1-3-5-14)16(20)18-6-7-19-8-10-21-11-9-19;/h1-5,12H,6-11H2,(H,18,20);1H/b15-12-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMQZIXNEORWIP-OBBOLZQKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=CC=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C(=C\C2=CC=CC=C2)/C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














